
1-(Diethoxyphosphoryl)heptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)heptyl acetate is an organophosphorus compound with the molecular formula C13H27O5P. It is characterized by the presence of a phosphoryl group (P=O) bonded to a heptyl chain and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)heptyl acetate typically involves the reaction of heptyl alcohol with diethyl phosphite in the presence of an acid catalyst. The reaction proceeds through the formation of a phosphorylated intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxyphosphoryl)heptyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives of the original compound .
Scientific Research Applications
1-(Diethoxyphosphoryl)heptyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Diethoxyphosphoryl)heptyl acetate exerts its effects involves the interaction of the phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which play a crucial role in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that participate in phosphoryl transfer reactions .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl phosphite
Comparison: 1-(Diethoxyphosphoryl)heptyl acetate is unique due to its specific heptyl chain and acetate group, which confer distinct chemical properties compared to other organophosphorus compounds. For instance, triethyl phosphonoacetate is primarily used in the Horner-Wadsworth-Emmons reaction, while diethyl benzylphosphonate is studied for its antimicrobial properties .
Properties
CAS No. |
3449-94-3 |
|---|---|
Molecular Formula |
C13H27O5P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-diethoxyphosphorylheptyl acetate |
InChI |
InChI=1S/C13H27O5P/c1-5-8-9-10-11-13(18-12(4)14)19(15,16-6-2)17-7-3/h13H,5-11H2,1-4H3 |
InChI Key |
CAKNEATXKDPGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(OC(=O)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)
![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
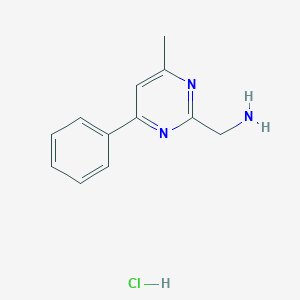
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
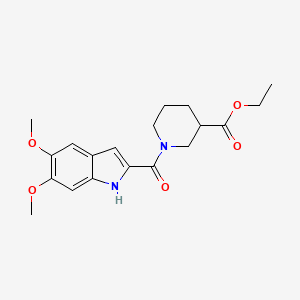
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
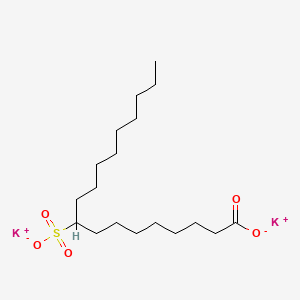
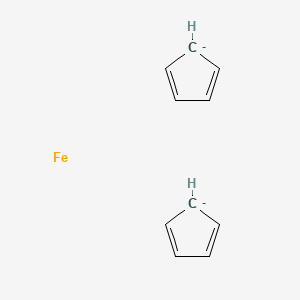
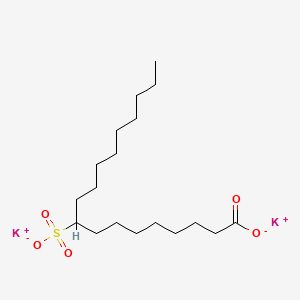
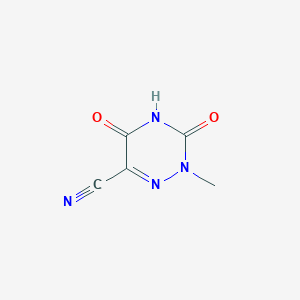
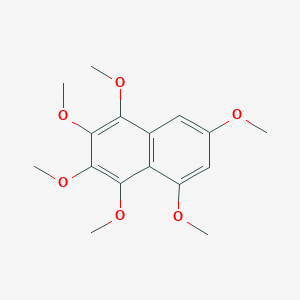
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)
